molecular formula C12H28Cl2N2 B1466535 N-(Piperidin-3-ylmethyl)-N-propylpropan-1-amine dihydrochloride CAS No. 1219957-11-5

N-(Piperidin-3-ylmethyl)-N-propylpropan-1-amine dihydrochloride

Cat. No.: B1466535
CAS No.: 1219957-11-5
M. Wt: 271.27 g/mol
InChI Key: ILDLZJXFZJQMIJ-UHFFFAOYSA-N
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Description

N-(Piperidin-3-ylmethyl)-N-propylpropan-1-amine dihydrochloride is a high-purity chemical compound offered for research purposes. Piperidine derivatives are of significant interest in medicinal chemistry and chemical biology. Recent scientific literature highlights that structural analogs based on the piperidine scaffold are actively investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system . Aberrant activation of this complex is implicated in a range of diseases, including autoimmune, neurodegenerative, and cardiovascular conditions . Furthermore, piperidine-containing compounds serve as valuable synthetic intermediates and monomeric precursors for developing smart polymers, demonstrating utility in materials science . The structural features of this amine make it a potential building block for the synthesis of more complex molecules for pharmacological and chemical research. This product is provided as the dihydrochloride salt to enhance stability and solubility. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(piperidin-3-ylmethyl)-N-propylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2.2ClH/c1-3-8-14(9-4-2)11-12-6-5-7-13-10-12;;/h12-13H,3-11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDLZJXFZJQMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The principal synthetic route involves the alkylation of piperidine or its derivatives with appropriate alkylating agents under controlled conditions. The reaction typically proceeds via nucleophilic substitution, where the piperidine nitrogen attacks an alkyl halide or similar electrophile to form the N-substituted amine.

  • Starting Materials : Piperidine or 3-aminopiperidine derivatives.
  • Alkylating Agents : Propyl halides or propylamine derivatives.
  • Solvents : Ethanol, methanol, or tetrahydrofuran (THF) are commonly used.
  • Catalysts/Base : Bases such as sodium hydroxide or potassium carbonate facilitate the nucleophilic substitution.
  • Reaction Temperature : Typically ambient to moderate heating (25°C to 60°C) depending on the step.
  • Purification : Crystallization or recrystallization from suitable solvents, often followed by filtration.

Industrial Scale Synthesis

Industrial production often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and catalyst recycling are integral to minimize waste and reduce costs. The final dihydrochloride salt is obtained by treating the free amine with concentrated hydrochloric acid, followed by isolation via filtration or crystallization.

Detailed Stepwise Preparation Based on Literature

A representative synthetic sequence can be outlined as follows:

Step Description Reagents & Conditions Outcome
1 Preparation of 3-aminopiperidine intermediate Reduction of 3-piperidin-2-one hydrochloride with lithium aluminum hydride in THF at ~35°C, followed by heating at 58-60°C Formation of (R)-3-aminopiperidine
2 Alkylation of 3-aminopiperidine Reaction with propyl halide or propylamine derivative in ethanol or methanol with potassium carbonate at 25-60°C Formation of N-(piperidin-3-ylmethyl)-N-propylpropan-1-amine
3 Salt formation Treatment with concentrated hydrochloric acid in methanol at 0-20°C Formation of dihydrochloride salt
4 Purification Crystallization and filtration Pure N-(Piperidin-3-ylmethyl)-N-propylpropan-1-amine dihydrochloride

This sequence is supported by methods described for related piperidine derivatives, including chiral 3-aminopiperidine dihydrochlorides, which share similar reaction conditions and purification techniques.

Reaction Mechanism Insights

The key reaction step is the nucleophilic substitution where the nitrogen atom on the piperidine ring attacks an electrophilic carbon in the alkylating agent. The presence of a base deprotonates the amine, enhancing nucleophilicity. The hydrochloride salt formation stabilizes the amine by protonation, improving solubility and crystallinity.

Chemical Reaction Analysis and Variations

Reaction Type Reagents Conditions Products
Oxidation Potassium permanganate (KMnO4), acidic medium Room temperature to mild heating Ketones or carboxylic acids derived from the side chains
Reduction Lithium aluminum hydride (LiAlH4), anhydrous ether 0-60°C Secondary or tertiary amines
Substitution Alkyl halides, sodium hydroxide or potassium carbonate 25-60°C N-alkylated piperidine derivatives

These transformations allow for structural modifications of the compound, enabling the synthesis of analogs with potentially diverse biological activities.

Summary Table of Preparation Parameters

Parameter Typical Range/Condition Notes
Solvent Ethanol, Methanol, THF Choice depends on step and scale
Base/Catalyst K2CO3, NaOH Facilitates nucleophilic substitution
Temperature 0°C to 60°C Controlled to optimize yield and purity
Alkylating Agent Propyl halides or derivatives Determines N-substitution pattern
Purification Crystallization, filtration Ensures high purity dihydrochloride salt

Research Findings and Practical Considerations

  • The use of lithium aluminum hydride is critical for reduction steps, especially in preparing 3-aminopiperidine intermediates, requiring careful temperature control to avoid side reactions.
  • Continuous flow reactors enhance reproducibility and scalability in industrial synthesis.
  • The dihydrochloride salt form improves compound stability and handling during downstream applications.
  • Variations in alkylating agents and reaction conditions allow tailoring of the compound for specific pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(3-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Analogues

a. N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine Dihydrochloride
  • Structural Difference : The substituent on the piperidine ring is at the 4-position (ethyl group) instead of the 3-position (methyl group) .
  • Implications: Positional isomerism may alter receptor binding affinity in pharmacological contexts or solubility in polar solvents.
b. 1-(3-Chloropropyl)pyrrolidine Hydrochloride
  • Structural Difference : Replaces the piperidine ring with pyrrolidine and substitutes a chloropropyl group instead of propylamine .
  • However, this also raises toxicity concerns compared to the target compound’s aliphatic propyl chains.

Dihydrochloride Salts with Aromatic Amines

a. N-(1-Naphthyl)ethylenediamine Dihydrochloride
  • Structural Difference : Features a naphthyl aromatic system instead of a piperidine ring .
  • Functional Role: Used in colorimetric assays (e.g., nitrite detection) due to its diazotization reactivity .
b. 3,3'-Dimethylbenzidine Dihydrochloride
  • Structural Difference : Contains a biphenyl aromatic core with methyl substituents .
  • Implications: Aromatic amines are often carcinogenic (e.g., β-naphthylamine derivatives in ), whereas the target compound’s aliphatic piperidine may offer a safer profile.

Azoamidine Dihydrochlorides

Compounds like 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride () contain azo (-N=N-) and amidine groups, making them potent polymerization initiators.

Data Tables

Table 1: Structural Comparison of Selected Compounds

Compound Name Core Structure Substituents Key Functional Groups Applications
Target Compound Piperidine 3-(methyl), N-propylpropanamine Tertiary amine Pharmaceutical intermediate (hypothetical)
N-(1-Naphthyl)ethylenediamine dihydrochloride Naphthyl Ethylenediamine Aromatic amine Analytical chemistry
1-(3-Chloropropyl)pyrrolidine hydrochloride Pyrrolidine 3-chloropropyl Chloroalkyl Organic synthesis
Azoamidine dihydrochloride (e.g., from ) Azoamidine Phenyl/methyl Azo, amidine Polymerization initiator

Table 2: General Properties of Dihydrochloride Salts

Property Target Compound (Hypothetical) N-(1-Naphthyl)ethylenediamine Dihydrochloride 3,3'-Dimethylbenzidine Dihydrochloride
Water Solubility High (salt form) High Moderate
Stability Likely stable in dark conditions Light-sensitive (stored in dark bottles) Potentially carcinogenic
Reactivity Tertiary amine nucleophilicity Diazotization-prone Electrophilic aromatic substitution

Research Findings and Limitations

  • Structural Similarities : The target compound shares functional group motifs (tertiary amine, dihydrochloride salt) with pharmacologically active piperidine derivatives, but direct activity data are absent .
  • Safety Profile: Unlike aromatic amines (e.g., β-naphthylamine derivatives in ), aliphatic piperidine-based compounds are less likely to be carcinogenic, though toxicity studies are needed.
  • Synthetic Utility : The dihydrochloride form improves solubility, analogous to N-(1-naphthyl)ethylenediamine dihydrochloride’s role in reagent preparation .

Biological Activity

N-(Piperidin-3-ylmethyl)-N-propylpropan-1-amine dihydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its unique biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C₈H₂₀Cl₂N₂, with a molecular weight of 215.16 g/mol. As a dihydrochloride salt, it possesses enhanced solubility and bioavailability, making it suitable for various pharmacological applications. The presence of the piperidine ring is critical for its biological activity, particularly in receptor interactions.

This compound primarily acts as an orexin type 2 receptor agonist . This receptor plays a pivotal role in regulating wakefulness and appetite, suggesting potential applications in treating sleep disorders and obesity. The compound's interaction with neurotransmitter systems can modulate energy balance and promote wakefulness, making it a candidate for further investigation in related therapeutic areas.

1. Orexin Receptor Agonism

  • The agonistic action on orexin receptors indicates that this compound could influence neurotransmitter release related to wakefulness and energy homeostasis. Studies have shown that orexin receptor modulation can lead to increased alertness and reduced appetite, highlighting its potential use in obesity management and narcolepsy treatment.

2. Antimicrobial Properties

3. Antinociceptive Effects

  • Research on similar piperidine compounds indicates potential analgesic properties through dual receptor activity (histamine H3 and sigma-1 receptors). This suggests that this compound may also exhibit pain-relieving effects, warranting further exploration in pain management contexts .

Research Findings

A variety of studies have been conducted to evaluate the biological activities of this compound:

Study FocusFindings
Orexin Receptor InteractionDemonstrated agonistic effects leading to increased wakefulness and appetite regulation.
Antimicrobial ActivityRelated compounds showed effectiveness against Gram-positive bacteria like Staphylococcus aureus; further studies needed for direct evaluation .
Analgesic PropertiesSimilar piperidine derivatives exhibited significant pain relief in preclinical models, suggesting potential for this compound .

Case Studies

  • Orexin Modulation : A study highlighted the role of orexin receptor agonists in enhancing wakefulness in animal models, with implications for treating sleep disorders such as narcolepsy.
  • Antimicrobial Evaluation : In vitro assays demonstrated that piperidine derivatives could inhibit bacterial growth effectively, paving the way for further investigations into this compound's specific antimicrobial properties.

Q & A

Q. What are the recommended synthetic routes for N-(Piperidin-3-ylmethyl)-N-propylpropan-1-amine dihydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting piperidin-3-ylmethanol with propylamine derivatives under acidic conditions, followed by hydrochlorination. Key reagents include lithium aluminum hydride (LiAlH₄) for reductions or thionyl chloride (SOCl₂) for hydrochlorination . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products like N-alkylated impurities .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Handling : Use nitrile or neoprene gloves (tested for chemical resistance) and work in a fume hood to avoid inhalation. Immediate decontamination of spills with absorbent materials (e.g., vermiculite) is advised .
  • Storage : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Stability studies suggest a shelf life of 12–18 months when protected from light .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient .
  • Structural Confirmation : ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify amine proton environments and chloride counterions. Mass spectrometry (ESI+) for molecular ion peaks (e.g., [M+H]⁺ at m/z 215.2) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictions in IC₅₀ values or receptor binding affinity may arise from:
  • Batch Variability : Use orthogonal purity assays (e.g., elemental analysis for chloride content) to confirm consistency .
  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C). For example, protonation states of the piperidine nitrogen significantly alter membrane permeability .

Q. What strategies improve the compound’s selectivity for target receptors (e.g., sigma-1 vs. sigma-2)?

  • Methodological Answer :
  • Structural Modifications : Introduce substituents at the piperidine 4-position to sterically hinder off-target binding. Computational docking (AutoDock Vina) can predict affinity shifts .
  • Pharmacophore Mapping : Compare electrostatic potential surfaces of analogs to identify critical hydrogen-bonding motifs .

Q. What are the challenges in determining its metabolic pathways in vivo?

  • Methodological Answer :
  • Metabolite Identification : Use LC-MS/MS with stable isotope labeling (e.g., ¹⁵N-amine) to trace hepatic oxidation products. Rat hepatocyte assays show primary metabolites via CYP3A4-mediated N-dealkylation .
  • Toxicokinetics : Monitor urinary excretion of chloride ions (ion chromatography) to assess renal clearance rates, which vary with pH-dependent solubility .

Data Contradiction Analysis

Q. Why do safety data sheets (SDS) provide conflicting hazard classifications?

  • Methodological Answer : Discrepancies arise due to regional regulations (e.g., GHS vs. OSHA) and incomplete toxicity data. For example:
  • Skin Irritation : Some SDS classify it as Category 1B (EU CLP), while others omit due to lack of in vitro data .
  • Aquatic Toxicity : Differences in EC₅₀ values (algae vs. daphnia) reflect species-specific sensitivity. Standardize testing per OECD Guideline 201 .

Tables for Key Data

Property Value Reference
Molecular Weight280.84 g/mol
Solubility (H₂O)50 mg/mL at 25°C
LogP (Predicted)1.9 (Neutral form)
Stability (pH 7.4, 37°C)>90% intact after 24 hrs

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Piperidin-3-ylmethyl)-N-propylpropan-1-amine dihydrochloride
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N-(Piperidin-3-ylmethyl)-N-propylpropan-1-amine dihydrochloride

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